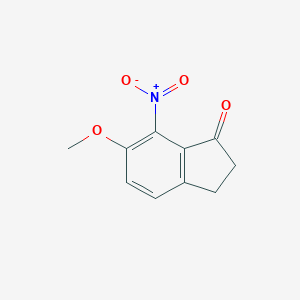

6-Methoxy-7-nitro-1-indanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-8-5-3-6-2-4-7(12)9(6)10(8)11(13)14/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEWECISSPCJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472847 | |

| Record name | 6-Methoxy-7-nitro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-96-3 | |

| Record name | 6-Methoxy-7-nitro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-7-nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6-methoxy-7-nitro-1-indanone, a valuable building block in medicinal chemistry and drug discovery. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a thorough understanding of the synthesis process.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the precursor molecule, 6-methoxy-1-indanone, via an intramolecular Friedel-Crafts acylation. The second step is the regioselective nitration of this intermediate to yield the final product.

In-Depth Technical Guide: Physicochemical Properties of 6-Methoxy-7-nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative. The indanone scaffold is a core structural motif found in various biologically active compounds and natural products. The presence of both a methoxy and a nitro group on the aromatic ring of the indanone core suggests the potential for unique chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support further research and development efforts.

Physicochemical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-one | [1] |

| Synonyms | 6-Methoxy-7-nitroindan-1-one | [1] |

| CAS Number | 196597-96-3 | [][3] |

| Molecular Formula | C₁₀H₉NO₄ | [][3] |

| Molecular Weight | 207.18 g/mol | [][3] |

| Appearance | Solid | [3] |

| Melting Point | 157-161 °C | [3] |

| Boiling Point | 397.7 °C (Predicted) | [] |

| Solubility | Data not available. Predicted to be soluble in polar organic solvents like DMSO and DMF. | |

| pKa | Data not available. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be devised based on established methods for the synthesis of related indanone derivatives. The most common and effective method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from 3-(4-methoxyphenyl)propanoic acid. The first step involves the nitration of the aromatic ring, followed by an intramolecular Friedel-Crafts acylation to form the indanone ring.

Step 1: Nitration of 3-(4-methoxyphenyl)propanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(4-methoxyphenyl)propanoic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid, 3-(4-methoxy-3-nitrophenyl)propanoic acid, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Acid Chloride Formation: To a solution of 3-(4-methoxy-3-nitrophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.

-

Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.5 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

The synthesized this compound should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the indanone ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum should display signals for all ten carbon atoms, including the carbonyl carbon of the ketone, the aromatic carbons, the methoxy carbon, and the two aliphatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.18 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone (around 1700-1720 cm⁻¹), the nitro group (NO₂) (asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), and the C-O stretching of the methoxy group.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of indanone derivatives has been investigated for various pharmacological activities. For instance, certain indanone derivatives have shown potential as anticancer and neuroprotective agents.[4][5] The presence of a nitro group, a common pharmacophore in medicinal chemistry, may confer cytotoxic or other biological activities. For example, some nitro-containing compounds have been shown to exert anticancer effects.[6][7]

Given the lack of specific data for this compound, a hypothetical workflow for its initial biological screening is presented below. This workflow outlines a general approach to investigate its potential anticancer properties.

References

- 1. pschemicals.com [pschemicals.com]

- 3. 6-甲氧基-7-硝基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onlinejbs.com [onlinejbs.com]

- 7. Antioral Cancer Effects by the Nitrated [6,6,6]Tricycles Compound (SK1) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methoxy-7-nitro-1-indanone

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 6-Methoxy-7-nitro-1-indanone, a substituted indanone derivative of interest to researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a proposed synthetic pathway and predicted spectroscopic data to serve as a robust framework for its synthesis and characterization.

Molecular Identity

This compound possesses the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[1] Its structure consists of a bicyclic indanone core, featuring a methoxy group at the 6-position and a nitro group at the 7-position of the aromatic ring. The systematic IUPAC name for this compound is 6-methoxy-7-nitro-2,3-dihydro-1H-inden-1-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 196597-96-3 | [1] |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| Melting Point | 157-161 °C | [1] |

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the electrophilic nitration of the commercially available precursor, 6-methoxy-1-indanone. The methoxy group at the 6-position is an ortho-, para-directing group. However, due to steric hindrance from the adjacent indanone ring, nitration is expected to occur preferentially at the 7-position.

References

6-Methoxy-7-nitro-1-indanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-7-nitro-1-indanone is a substituted indanone, a class of compounds recognized for its versatile biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. While specific experimental protocols for its synthesis and detailed signaling pathway interactions are not extensively documented in publicly available literature, this document outlines general synthetic strategies for indanones and discusses the known biological significance of the indanone scaffold, providing a foundational understanding for researchers in drug discovery and development.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is essential for any experimental design and analysis involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₄ | [] |

| Molecular Weight | 207.18 g/mol | [] |

| CAS Number | 196597-96-3 | |

| Physical Form | Solid | |

| Melting Point | 157-161 °C |

Synthesis Strategies for Indanones

A general workflow for such a synthesis is conceptualized below. Researchers can adapt this general methodology for the specific synthesis of this compound, likely starting from a correspondingly substituted phenylpropionic acid.

Other synthetic routes to the indanone scaffold include the Nazarov cyclization.[2][4][5] The selection of the specific synthetic strategy would depend on the availability of starting materials and the desired substitution pattern on the indanone core.

Potential Biological Significance and Research Applications

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Derivatives of indanone have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[2][6][7]

Given the established biological importance of the indanone framework, this compound is considered a useful research chemical.[] While specific studies on its biological activity and mechanism of action are not widely published, its structural features suggest potential areas of investigation. The methoxy and nitro groups can significantly influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets.

The logical relationship for investigating the potential of a novel indanone derivative like this compound in a drug discovery context is illustrated in the following diagram.

Conclusion

This compound is a chemical compound with a well-defined molecular formula and weight. While detailed experimental protocols and specific biological pathway information are currently limited in the public domain, the rich chemistry and diverse biological activities of the indanone class of molecules make this compound a person of interest for further research. The general synthetic strategies and the logical framework for biological evaluation presented in this guide offer a starting point for scientists and researchers to explore the potential of this compound in various fields of drug discovery and chemical biology.

References

An In-depth Technical Guide to 6-Methoxy-7-nitro-1-indanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 6-Methoxy-7-nitro-1-indanone. It details the initial synthesis of this compound as a key intermediate in the development of potent antagonists for Platelet-Activating Factor (PAF). This document includes a detailed experimental protocol for its preparation via the nitration of 6-methoxy-1-indanone, a summary of its physicochemical properties, and a discussion of its significance within the broader context of indanone chemistry in medicinal chemistry.

Introduction

This compound is a substituted indanone that has primarily served as a crucial intermediate in the synthesis of pharmacologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of methoxy and nitro functional groups to this core structure modulates its electronic properties and provides handles for further chemical transformations, making it a versatile building block in drug discovery. This guide will delve into the origins of this compound, its synthesis, and its established chemical data.

Discovery and Historical Context

The discovery of this compound is rooted in the quest for potent and selective antagonists of Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. In the mid-1990s, extensive research was focused on developing PAF antagonists for the potential treatment of various inflammatory and cardiovascular diseases.

The first documented synthesis of this compound appears in a 1996 publication in the Journal of Medicinal Chemistry by Kuo and colleagues. This research focused on the development of a series of potent PAF antagonists. This compound was synthesized as a key intermediate to introduce a nitro group at the 7-position of the indanone core, which was subsequently reduced to an amino group for the elaboration of the final antagonist molecules. This work highlighted the strategic importance of this nitro-indanone derivative in the synthetic pathway to novel therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | [] |

| Molecular Weight | 207.18 g/mol | [] |

| CAS Number | 196597-96-3 | [] |

| Melting Point | 157-161 °C | |

| Appearance | Solid |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic nitration of 6-methoxy-1-indanone. The methoxy group at the 6-position is an ortho-, para-directing group, while the carbonyl group is a meta-directing group. The regioselectivity of the nitration is a critical aspect of the synthesis.

General Synthetic Scheme

The synthesis involves the treatment of 6-methoxy-1-indanone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.

Detailed Experimental Protocol (Adapted from general nitration procedures)

Materials:

-

6-Methoxy-1-indanone

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methoxy-1-indanone (1.0 eq) in dichloromethane. Cool the flask to 0 °C using an ice bath.

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while maintaining the temperature at 0 °C.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methoxy-1-indanone over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.

Logical Relationship in Synthesis

The synthesis of this compound is a critical step in a multi-step synthesis of more complex molecules, such as PAF antagonists. The logical flow of this process involves the initial functionalization of a readily available starting material, followed by the introduction of the nitro group, which then serves as a precursor for an amine.

Conclusion

This compound, first reported in 1996 as an intermediate in the synthesis of PAF antagonists, represents a valuable building block in medicinal chemistry. Its preparation via the nitration of 6-methoxy-1-indanone is a straightforward yet crucial transformation that enables the introduction of a nitrogen-containing functional group at a specific position on the indanone core. The physicochemical properties of this compound are well-defined, and its utility in the synthesis of complex, biologically active molecules underscores its importance for researchers and scientists in the field of drug development. This guide provides the essential historical context and practical synthetic details to facilitate its use in further research endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 6-Methoxy-7-nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 6-Methoxy-7-nitro-1-indanone, a substituted indanone derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established data for the precursor, 6-Methoxy-1-indanone, with well-established principles of organic chemistry to present a thorough analysis.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[] Its structure consists of an indanone core, which is a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone group. The benzene ring is substituted with a methoxy group (-OCH₃) at position 6 and a nitro group (-NO₂) at position 7.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 196597-96-3 | [] |

| Molecular Formula | C₁₀H₉NO₄ | [] |

| Molecular Weight | 207.18 g/mol | [] |

| Melting Point | 157-161 °C | |

| Appearance | Solid | |

| SMILES String | COc1ccc2CCC(=O)c2c1--INVALID-LINK--=O | |

| InChI Key | VJEWECISSPCJAV-UHFFFAOYSA-N |

Bonding and Molecular Geometry

A detailed understanding of the bonding and molecular geometry of this compound is crucial for predicting its reactivity and biological interactions. While specific crystallographic data for this molecule is not publicly available, we can infer its structural characteristics based on the known structure of related compounds and the electronic effects of its substituents.

The indanone core is largely planar. The benzene ring is aromatic, with delocalized π-electrons across the six carbon atoms. The five-membered ring is puckered to accommodate the sp³-hybridized carbon atoms. The methoxy group at position 6 is an electron-donating group, which influences the electron density of the aromatic ring. The nitro group at position 7 is a strong electron-withdrawing group. The interplay of these two groups significantly affects the electronic properties and reactivity of the molecule.

Due to the lack of experimental crystallographic data for this compound, a table of bond lengths and angles cannot be provided.

Synthesis

A plausible and detailed experimental protocol for the synthesis of this compound can be derived from the nitration of its precursor, 6-Methoxy-1-indanone. The following protocol is based on standard procedures for the nitration of activated aromatic compounds.[2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Methoxy-1-indanone

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath.

-

Reaction Setup: Dissolve 6-Methoxy-1-indanone in dichloromethane in a separate flask and cool the solution in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-Methoxy-1-indanone while maintaining the temperature below 5 °C with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Experimental NMR Data for 6-Methoxy-1-indanone

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference(s) |

| ¹H NMR | 7.65 | d | CDCl₃ | [5] |

| 6.85 | dd | CDCl₃ | [5] | |

| 6.75 | d | CDCl₃ | [5] | |

| 3.85 | s | CDCl₃ | [5] | |

| 2.95 | t | CDCl₃ | [5] | |

| 2.65 | t | CDCl₃ | [5] | |

| ¹³C NMR | 205.5 | s | CDCl₃ | [6] |

| 160.0 | s | CDCl₃ | [6] | |

| 155.0 | s | CDCl₃ | [6] | |

| 132.0 | s | CDCl₃ | [6] | |

| 125.0 | d | CDCl₃ | [6] | |

| 115.0 | d | CDCl₃ | [6] | |

| 108.0 | d | CDCl₃ | [6] | |

| 55.5 | q | CDCl₃ | [6] | |

| 36.5 | t | CDCl₃ | [6] | |

| 25.5 | t | CDCl₃ | [6] |

Predicted NMR Spectral Changes for this compound:

-

¹H NMR: The introduction of the electron-withdrawing nitro group at position 7 will cause a downfield shift (to a higher ppm value) for the adjacent aromatic proton at position 5. The singlet for the methoxy protons should remain relatively unchanged.

-

¹³C NMR: The carbon atom attached to the nitro group (C7) will experience a significant downfield shift. The other aromatic carbon signals will also be affected, with C6 and C5 showing noticeable shifts.

Infrared (IR) Spectroscopy

Table 3: Experimental IR Data for 6-Methoxy-1-indanone

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3000 | Medium | Aromatic C-H stretch | [7] |

| ~2900 | Medium | Aliphatic C-H stretch | [7] |

| ~1700 | Strong | C=O stretch (ketone) | [7] |

| ~1600, ~1480 | Medium | Aromatic C=C stretch | [7] |

| ~1250 | Strong | C-O stretch (methoxy) | [7] |

Predicted IR Spectral Changes for this compound:

-

The most significant additions to the IR spectrum will be two strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (-NO₂), typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=O stretching frequency may also shift slightly due to the electronic influence of the nitro group.

Mass Spectrometry (MS)

-

Predicted Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 207. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), and carbon monoxide (-CO, 28 Da) from the indanone core.

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of this compound from its spectroscopic data involves a logical workflow.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. While a lack of direct experimental data for this specific molecule necessitates a predictive approach based on its precursor and established chemical principles, the information presented herein offers a solid foundation for researchers and scientists. The provided synthesis protocol and predicted spectroscopic data serve as a valuable resource for the preparation and characterization of this compound, facilitating further investigation into its potential applications in drug development and other scientific fields. Future experimental studies are warranted to confirm the predicted properties and to fully elucidate the chemical and biological profile of this compound.

References

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. stmarys-ca.edu [stmarys-ca.edu]

- 4. Nitration - Wikipedia [en.wikipedia.org]

- 5. 6-Methoxy-1H-indanone(13623-25-1) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 6-Methoxy-1H-indanone(13623-25-1) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Theoretical Properties of 6-Methoxy-7-nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-7-nitro-1-indanone is a substituted indanone derivative of significant interest in medicinal chemistry and organic synthesis. The indanone scaffold is a privileged structure found in numerous biologically active molecules.[1][2][3] The presence of a methoxy group, an electron-donating entity, and a nitro group, a strong electron-withdrawing group, on the aromatic ring imparts unique electronic properties and reactivity to the molecule.[1] This guide provides a comprehensive overview of the known theoretical and physical properties of this compound, potential synthetic pathways, and inferred biological significance based on the activities of structurally related compounds.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | [4][5][6][] |

| Molecular Weight | 207.18 g/mol | [4][5][] |

| CAS Number | 196597-96-3 | [5][6] |

| Melting Point | 157-161 °C | [4][5] |

| Boiling Point (Predicted) | 397.7 °C at 760 mmHg | [] |

| Density (Predicted) | 1.373 g/cm³ | [] |

| Appearance | Solid | [5] |

| Purity | ≥95% - 97% (as commercially available) | [5][6] |

| InChI Key | VJEWECISSPCJAV-UHFFFAOYSA-N | [5][] |

| SMILES String | COc1ccc2CCC(=O)c2c1--INVALID-LINK--=O | [5] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is inferred from standard syntheses of related 1-indanone derivatives.

-

Starting Material: 3-(3-Methoxy-2-nitrophenyl)propanoic acid.

-

Activation: The carboxylic acid is converted to a more reactive acid chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or benzene at room temperature.

-

Cyclization (Friedel-Crafts Acylation): A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.[8] The mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Quenching and Workup: The reaction is carefully quenched by pouring it over ice and adding a strong acid (like HCl) to decompose the aluminum complexes.

-

Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture), to yield pure this compound.

Logical Workflow for Synthesis

Structural Significance and Potential Reactivity

The chemical behavior of this compound is dictated by its three key structural components: the indanone core, the methoxy group, and the nitro group.

References

- 1. This compound | 196597-96-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: [amp.chemicalbook.com]

- 5. This compound 97 196597-96-3 [sigmaaldrich.com]

- 6. chemshuttle.com [chemshuttle.com]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Research Areas for 6-Methoxy-7-nitro-1-indanone: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-7-nitro-1-indanone is a substituted indanone, a class of compounds recognized for its diverse pharmacological activities. While this specific molecule is commercially available for research purposes, it remains a largely unexplored entity within the scientific literature. This technical guide aims to provide a comprehensive overview of potential research avenues for this compound, drawing parallels from the broader indanone family and considering the influence of its unique methoxy and nitro substitutions. This document outlines potential therapeutic applications, proposes detailed experimental protocols for its synthesis and biological evaluation, and presents hypothetical signaling pathways and workflows to guide future research endeavors.

Introduction: The Promise of the Indanone Scaffold

The indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Derivatives of 1-indanone have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities.[3][4] Notably, the indanone structure is a key feature in drugs targeting neurodegenerative diseases, such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3]

The subject of this guide, this compound, possesses two key functional groups that are expected to significantly influence its biological profile. The methoxy group is a common substituent in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity.[1] Conversely, the nitro group, a strong electron-withdrawing moiety, can confer unique biological properties and also serve as a handle for further chemical modifications.[1] The combination of the established indanone scaffold with these functional groups makes this compound a compelling candidate for systematic investigation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | [] |

| Molecular Weight | 207.18 g/mol | [] |

| CAS Number | 196597-96-3 | [] |

| Appearance | Solid | [6] |

| Melting Point | 157-161 °C | [6] |

Proposed Synthesis Protocol

Hypothetical Synthesis of this compound

Reaction: Intramolecular Friedel-Crafts acylation of 3-(3-methoxy-2-nitrophenyl)propanoic acid.

Materials:

-

3-(3-methoxy-2-nitrophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Acid Chloride Formation: To a solution of 3-(3-methoxy-2-nitrophenyl)propanoic acid (1 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous DCM at 0 °C. To this suspension, add the freshly prepared acid chloride solution dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Work-up: Quench the reaction by carefully pouring it onto a mixture of crushed ice and 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Research Areas and Experimental Designs

Given the known biological activities of the indanone scaffold, several promising research avenues can be explored for this compound.

Anti-inflammatory Activity

Many indanone derivatives exhibit potent anti-inflammatory properties.[4] The anti-inflammatory potential of this compound can be investigated through a series of in vitro and in vivo studies.

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulant: Lipopolysaccharide (LPS).

-

Assay:

-

Culture RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the production of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

-

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

Logical Workflow for Anti-inflammatory Investigation

Caption: Workflow for investigating the anti-inflammatory potential of this compound.

Anticancer Activity

The indanone scaffold is present in several compounds with demonstrated anticancer properties.[4] The cytotoxic effects of this compound could be evaluated against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

-

Assay:

-

Seed cancer cells in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Determine cell viability using the sulforhodamine B (SRB) assay.

-

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Potential Signaling Pathway for Anticancer Activity

Caption: Hypothetical signaling pathway for the anticancer effects of this compound.

Neuroprotective Activity

Given the precedent of indanone-based drugs for neurodegenerative diseases, investigating the neuroprotective potential of this compound is a logical step.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Neurotoxin: 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides.

-

Assay:

-

Differentiate SH-SY5Y cells into a neuronal phenotype.

-

Pre-treat the cells with this compound for 24 hours.

-

Expose the cells to the neurotoxin (6-OHDA or Aβ) for another 24 hours.

-

Assess cell viability using the MTT assay.

-

Measure markers of oxidative stress (e.g., reactive oxygen species (ROS) levels) and apoptosis (e.g., caspase-3 activity).

-

-

Data Analysis: Determine the protective effect of the compound against neurotoxin-induced cell death.

Workflow for Neuroprotective Agent Development

Caption: A logical workflow for the development of a neuroprotective agent based on the indanone scaffold.

Future Directions and Conclusion

The research avenues proposed in this guide represent a starting point for the systematic evaluation of this compound. Positive results in any of these areas would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features for optimal activity and to reduce potential toxicity.

-

Target Identification and Validation: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety Profiling: Comprehensive studies in relevant animal models to assess therapeutic efficacy, pharmacokinetics, and toxicology.

References

- 1. This compound | 196597-96-3 | Benchchem [benchchem.com]

- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Methoxy-7-nitro-1-indanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-7-nitro-1-indanone is a valuable intermediate in the synthesis of various biologically active molecules. The indanone scaffold is a common feature in many pharmaceutical compounds, and the introduction of a nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used to build more complex structures. This document provides a detailed protocol for the synthesis of this compound from 6-methoxy-1-indanone via electrophilic aromatic substitution.

The reaction involves the nitration of the aromatic ring of 6-methoxy-1-indanone. The methoxy group at the 6-position is an activating, ortho-para directing group, while the carbonyl group at the 1-position is a deactivating, meta directing group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho and para to the methoxy group. In this case, the primary products expected are this compound and 6-methoxy-5-nitro-1-indanone. The protocol described aims to achieve the desired 7-nitro isomer, which may require careful control of reaction conditions and subsequent purification.

Materials and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6-Methoxy-1-indanone | 13623-25-1 | C₁₀H₁₀O₂ | 162.19 | 105-109 |

| This compound | 196597-96-3 | C₁₀H₉NO₄ | 207.18 | 157-161 |

| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | N/A |

| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | N/A |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | N/A |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ | 84.01 | N/A |

| Brine (Saturated NaCl Solution) | N/A | NaCl | 58.44 | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | N/A |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | N/A |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | N/A |

Experimental Protocol

1. Reaction Setup:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 g, 6.17 mmol) in concentrated sulfuric acid (10 mL) at 0 °C (ice-water bath). Stir the mixture until all the starting material has dissolved completely.

2. Nitration:

-

While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (0.43 mL, 6.17 mmol) dropwise to the reaction flask over a period of 15-20 minutes. The addition should be controlled to prevent a rise in temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

3. Work-up:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 50 g). This should be done slowly and with caution as the quenching process is exothermic.

-

A precipitate should form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to pH paper.

4. Extraction and Drying:

-

Dissolve the crude solid in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

The crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired this compound.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be employed to purify the product.

Expected Yield

The yield of the desired this compound can vary depending on the reaction conditions and purification efficiency. Based on similar nitration reactions of substituted aromatic ketones, a moderate to good yield can be expected.

| Product | Theoretical Yield (g) | Typical Experimental Yield Range (%) |

| This compound | 1.28 | 40 - 60 |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.55 (d, J=8.8 Hz, 1H), 7.01 (d, J=8.8 Hz, 1H), 4.02 (s, 3H), 3.15 (t, J=6.0 Hz, 2H), 2.78 (t, J=6.0 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 204.1, 157.9, 142.3, 137.5, 131.8, 125.4, 112.9, 56.7, 36.4, 25.8.

-

Melting Point: 157-161 °C

-

Appearance: Pale yellow to yellow solid.

Visualizations

Reaction Scheme

Caption: Synthesis of this compound

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Application Note and Protocol: Regioselective Nitration of 6-Methoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-nitro-6-methoxy-1-indanone, a potentially valuable intermediate in pharmaceutical and organic synthesis. The method involves the electrophilic aromatic substitution of 6-methoxy-1-indanone using a standard nitrating mixture of nitric acid and sulfuric acid under controlled temperature conditions. The regioselectivity of the reaction is directed by the activating effect of the methoxy group, favoring nitration at the position ortho to it.

Introduction

Aromatic nitro compounds are fundamental building blocks in the synthesis of a diverse array of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The introduction of a nitro group onto an aromatic ring through electrophilic aromatic substitution is a cornerstone of organic chemistry.[1][2] The regiochemical outcome of such reactions is dictated by the electronic effects of the substituents already present on the aromatic ring.[3]

In the case of 6-methoxy-1-indanone, the electron-donating methoxy group is an ortho-, para-directing activator, while the carbonyl group of the indanone ring is a meta-directing deactivator. The interplay between these two groups directs the incoming electrophile. The activating effect of the methoxy group is dominant, leading to preferential substitution at the positions ortho or para to it. Due to the substitution pattern of 6-methoxy-1-indanone, the primary product expected from nitration is 5-nitro-6-methoxy-1-indanone. This application note details a laboratory-scale procedure for this transformation.

Experimental Protocol

Materials:

-

6-methoxy-1-indanone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Deionized Water

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (1.0 eq) in dichloromethane. Cool the flask in an ice-salt bath to a temperature of -5 °C to 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously and slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath. This mixture should be prepared fresh before use.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methoxy-1-indanone using a dropping funnel. Ensure the internal temperature of the reaction mixture does not rise above 5 °C. The addition should be completed over a period of 30-45 minutes.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water to quench the reaction.

-

Allow the mixture to warm to room temperature.

-

-

Extraction:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts.

-

-

Washing:

-

Wash the combined organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude 5-nitro-6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield the final product.

-

Data Presentation

The following table summarizes the typical quantities and reaction parameters for the nitration of 6-methoxy-1-indanone. Please note that these values are representative and may require optimization for specific laboratory conditions and scales.

| Parameter | Value |

| Reactants | |

| 6-methoxy-1-indanone | 1.0 eq |

| Concentrated Nitric Acid | 1.2 eq |

| Concentrated Sulfuric Acid | 2.0 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Work-up & Purification | |

| Extraction Solvent | Dichloromethane (DCM) |

| Purification Method | Recrystallization or Chromatography |

| Anticipated Yield | 60-80% (based on similar reactions) |

Visualizations

References

Application Notes and Protocols: 6-Methoxy-7-nitro-1-indanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-Methoxy-7-nitro-1-indanone, a valuable intermediate in the preparation of complex heterocyclic scaffolds. The primary application highlighted is its use in the synthesis of tricyclic melatonin receptor agonists, demonstrating its importance in medicinal chemistry and drug development.

Overview and Key Applications

This compound is a substituted indanone derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive ketone, a methoxy group, and a nitro group on the aromatic ring, allows for a variety of chemical transformations. The most prominent application of this compound is as a key intermediate in the synthesis of potent and selective melatonin receptor agonists. The synthetic strategy primarily involves the reduction of the nitro group to an amine, which then undergoes further cyclization to construct the desired tricyclic systems.

Physicochemical Data and Spectroscopic Information

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 196597-96-3 | [1][2][] |

| Molecular Formula | C₁₀H₉NO₄ | [1][] |

| Molecular Weight | 207.18 g/mol | [1][] |

| Appearance | Solid | [1] |

| Melting Point | 157-161 °C | [1] |

| Purity | ≥97% | [1] |

Key Synthetic Transformations and Experimental Protocols

The following sections detail the pivotal synthetic steps involving this compound, including its preparation and its conversion to a key amine intermediate.

Synthesis of this compound

The title compound is readily prepared by the nitration of 6-methoxy-1-indanone. This electrophilic aromatic substitution reaction introduces a nitro group at the 7-position, activated by the methoxy group.

Experimental Protocol: Nitration of 6-Methoxy-1-indanone

-

Materials:

-

6-Methoxy-1-indanone

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

-

Procedure:

-

Dissolve 6-methoxy-1-indanone (1 equivalent) in concentrated sulfuric acid at a temperature maintained below 0°C.

-

Separately, dissolve potassium nitrate (1.3 equivalents) in concentrated sulfuric acid, also keeping the temperature below 0°C.

-

Slowly add the potassium nitrate solution to the 6-methoxy-1-indanone solution, ensuring the internal temperature does not exceed 0°C.

-

Stir the reaction mixture at 0°C for 20 minutes.

-

Pour the reaction mixture onto ice to quench the reaction and precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.

-

Reduction of the Nitro Group to Synthesize 7-Amino-6-methoxy-1-indanone

A crucial step in the utilization of this compound is the reduction of the nitro group to form 7-amino-6-methoxy-1-indanone. This amino-indanone is a key precursor for constructing heterocyclic systems like indoles via reactions such as the Fischer indole synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, typically 5-10 mol%)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-6-methoxy-1-indanone, which can be purified by recrystallization or column chromatography.

-

Application in the Synthesis of Tricyclic Melatonin Agonists

The resulting 7-amino-6-methoxy-1-indanone is a pivotal intermediate for the synthesis of tricyclic compounds with affinity for melatonin receptors. A common strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative (in this case, the amino-indanone can be converted to a hydrazine or a related precursor) with a ketone or aldehyde to form an indole ring.

The general workflow for the synthesis of these tricyclic melatonin agonists is depicted in the following diagram.

References

6-Methoxy-7-nitro-1-indanone: A Key Precursor in the Synthesis of Multi-Targeting Agents for Alzheimer's Disease

Application Note AN2025-01

Introduction

6-Methoxy-7-nitro-1-indanone is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents, particularly for neurodegenerative disorders such as Alzheimer's disease. The indanone scaffold is a core structural component of numerous biologically active compounds, and the specific substitution pattern of this compound offers strategic advantages for chemical modification. The presence of a methoxy group and a nitro group on the aromatic ring significantly influences the molecule's reactivity, providing pathways to introduce diverse functionalities. This application note details the utility of this compound as a precursor in the synthesis of potent cholinesterase inhibitors, a key class of drugs for the management of Alzheimer's disease.

Therapeutic Rationale: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and providing symptomatic relief. Many indanone derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine hydrolysis. Furthermore, recent drug discovery efforts have focused on multi-target-directed ligands (MTDLs) that can address the multifaceted nature of Alzheimer's pathology, including the inhibition of amyloid-beta (Aβ) peptide aggregation. The indanone scaffold has proven to be an excellent platform for the design of such MTDLs.

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthetic utility of this compound lies in the strategic transformation of its functional groups. A key step is the reduction of the nitro group at the 7-position to an amino group. This amino functionality is crucial for introducing the side chains necessary for potent cholinesterase inhibition, often mimicking the binding motifs of successful drugs like donepezil.

A representative synthetic pathway involves the following key transformations:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 7-amino-6-methoxy-1-indanone. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride in hydrochloric acid.

-

Introduction of the Side Chain: The resulting 7-amino-6-methoxy-1-indanone can then be further functionalized. A common strategy for creating potent cholinesterase inhibitors is the introduction of a benzylpiperidine or a related heterocyclic moiety at the 2-position of the indanone core. This is often achieved through a Mannich-type reaction or an aldol condensation followed by reduction.

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow from this compound to a Donepezil analogue.

Experimental Protocols

The following are detailed protocols for the key synthetic transformations.

Protocol 1: Synthesis of 7-Amino-6-methoxy-1-indanone (Reduction of Nitro Group)

This protocol describes the reduction of this compound to 7-amino-6-methoxy-1-indanone using tin(II) chloride.

-

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5.0 eq).

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 5 M NaOH solution until the pH is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure 7-amino-6-methoxy-1-indanone.

-

-

Expected Yield: 70-85%

Protocol 2: Synthesis of a Donepezil Analogue via Aldol Condensation

This protocol outlines the synthesis of a donepezil analogue from a substituted indanone and N-benzylpiperidine-4-carboxaldehyde. This represents a common subsequent step after obtaining the amino-indanone (which would be further protected or modified as needed for this specific reaction).

-

Materials:

-

Substituted 1-indanone (e.g., 5,6-dimethoxy-1-indanone as a model)

-

N-benzylpiperidine-4-carboxaldehyde

-

Potassium hydroxide (KOH)

-

Methanol

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus

-

-

Procedure:

-

Dissolve the substituted 1-indanone (1.0 eq) and N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Add potassium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 12-24 hours.

-

Monitor the formation of the condensed product by TLC.

-

Upon completion, filter the precipitate, wash with cold methanol, and dry to obtain the intermediate enone.

-

Dissolve the enone in a suitable solvent (e.g., ethanol or ethyl acetate) and add 10% Pd/C catalyst.

-

Subject the mixture to hydrogenation with H₂ gas (at a suitable pressure, e.g., 50 psi) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final donepezil analogue.

-

-

Expected Yield: Yields vary depending on the specific substrates and conditions, but are generally in the range of 60-80% for each step.

Biological Activity of Indanone Derivatives

The indanone scaffold is a key pharmacophore in a multitude of potent cholinesterase inhibitors. The biological activity of these compounds is typically evaluated through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

Table 1: Cholinesterase Inhibitory Activity of Representative Indanone Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 | [1] |

| Compound 9 | Acetylcholinesterase (AChE) | 14.8 | [2] |

| Compound 14 | Acetylcholinesterase (AChE) | 18.6 | [2] |

| Compound 4b | Acetylcholinesterase (AChE) | 780 | [3] |

Data presented are for illustrative purposes to highlight the potential of the indanone scaffold. The specific activity of derivatives of this compound would require dedicated biological evaluation.

Multi-Targeting Potential in Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving multiple interconnected pathways. Modern drug design strategies aim to develop single molecules that can modulate several of these targets simultaneously. Indanone derivatives have shown promise in this area by not only inhibiting cholinesterases but also by interfering with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

The following diagram illustrates the multi-target approach for Alzheimer's disease therapy:

Caption: A diagram showing the multi-target action of indanone-based drugs in Alzheimer's disease.

Conclusion

This compound is a valuable and strategically important precursor in medicinal chemistry. Its functional groups allow for the synthesis of a diverse range of indanone derivatives with significant potential for the treatment of Alzheimer's disease. The ability to readily transform the nitro group into an amine opens up avenues for creating potent, multi-targeting cholinesterase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile building block in the quest for novel and effective therapies for neurodegenerative disorders.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Methoxy-7-nitro-1-indanone Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 6-Methoxy-7-nitro-1-indanone and its derivatives. The protocols are intended to serve as a guide for the synthesis and modification of this versatile chemical scaffold, which is of interest in medicinal chemistry and drug discovery.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 196597-96-3 | [1] |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 157-161 °C | [2] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C | [1] |

Reaction Protocols

Two representative experimental protocols are provided below: the reduction of the nitro group to form 7-amino-6-methoxy-1-indanone, and a subsequent ketone reaction, the Horner-Wadsworth-Emmons olefination, to introduce a carbon-carbon double bond.

Protocol 1: Reduction of the Nitro Group via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a widely used and effective method for the reduction of aromatic nitro groups, offering high chemoselectivity and avoiding the need for high-pressure hydrogenation equipment.[3][4][5] This protocol describes the reduction of this compound to 7-amino-6-methoxy-1-indanone using ammonium formate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Ethanol (absolute)

-

Celite®

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: Add ethanol to dissolve the starting material, followed by ammonium formate (5-10 eq) and 10% Pd/C (5-10 mol%).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 7-amino-6-methoxy-1-indanone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | >90% |

| Reaction Time | 1-3 hours |

| Reaction Temperature | Reflux (Ethanol) |

Protocol 2: Horner-Wadsworth-Emmons Olefination of 7-Amino-6-methoxy-1-indanone

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the formation of alkenes from aldehydes or ketones, typically with high E-selectivity.[2][6][7] This protocol details the reaction of an indanone (represented here by the amino-indanone product from Protocol 1) with a phosphonate ylide to generate an exocyclic double bond. This reaction is advantageous over the traditional Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[6][7]

Reaction Workflow:

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Materials:

-

7-Amino-6-methoxy-1-indanone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Ylide Generation:

-

To a three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 eq) dropwise via a dropping funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve 7-amino-6-methoxy-1-indanone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

| Parameter | Value |

| Typical Yield | 70-90% |

| Stereoselectivity | Predominantly E-isomer |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to Room Temperature |

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Characterization of 6-Methoxy-7-nitro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 6-Methoxy-7-nitro-1-indanone, a key intermediate in pharmaceutical synthesis.

Introduction